1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine
Overview
Description
1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine is an organic compound with the molecular formula C19H23N3O2 . It has a molecular weight of 325.41 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine is 1S/C19H23N3O2/c23-22(24)19-9-5-4-8-17(19)14-20-18-10-12-21(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,20H,10-15H2 .Physical And Chemical Properties Analysis
1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine is a liquid .Scientific Research Applications
Conformational Analysis
- Research on hindered piperidines, which include compounds structurally similar to 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine, has provided insights into the conformational behavior of these molecules. Studies utilizing high-resolution NMR techniques revealed that these compounds exhibit an equilibrium mixture of boat forms, indicating flexibility in their molecular structure (Thangamani, Jayabharathi, & Manimekalai, 2010).
Chemical Reactivity and Kinetics
- Investigations into the kinetics of reactions involving secondary alicyclic amines, including piperidine derivatives, have been conducted. These studies provide detailed information on reaction mechanisms, rate constants, and factors influencing reactivity. This information is crucial for understanding and predicting the behavior of compounds like 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine in various chemical reactions (Lee, Um, & April, 1999).
Medium Effects on Reactions
- The influence of different solvents and ionic liquids on the reaction rates of piperidine derivatives has been studied. These studies are significant for understanding how the reaction environment affects the behavior of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine, which is crucial for its applications in various chemical processes (Millán et al., 2013).
Applications in Synthesis
- Research on the synthesis of piperidine derivatives, including methodologies for creating substituted piperidines, is relevant to 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine. These methodologies could potentially be applied to synthesize structurally related compounds, offering routes to create new molecules for various applications (Johnson et al., 2002).
Structural and Theoretical Studies
- Structural analysis and density functional theory (DFT) studies on compounds closely related to 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine provide a deeper understanding of their molecular architecture and electronic properties. Such studies are fundamental in predicting the reactivity and potential applications of these compounds (Kumar et al., 2020).
Safety And Hazards
The compound is classified under the GHS07 category. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-benzyl-N-(2-nitrophenyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-21(23)18-9-5-4-8-17(18)19-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,19H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKQBUWNKRTZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222872 | |
Record name | 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine | |
CAS RN |
7255-89-2 | |
Record name | N-(2-Nitrophenyl)-1-(phenylmethyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7255-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007255892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC74309 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74309 | |
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Record name | 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-N-(2-nitrophenyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Benzyl-4-(2-nitroanilino)piperidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38KW7L6HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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